molecular formula C10H16N2O2 B11763901 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Cat. No.: B11763901
M. Wt: 196.25 g/mol
InChI Key: QQECXCKOLSVZNT-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a bicyclic compound featuring a spiro-fused diazaspiro core with a methyl substituent at the 3-position and two ketone groups (diones) at positions 2 and 2. Its molecular formula is C₁₀H₁₄N₂O₂, and it is structurally related to hydantoin derivatives, which are known for diverse biological activities, including anticonvulsant properties . The compound’s spiro architecture confers conformational rigidity, influencing its physicochemical properties and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-12-8(13)6-10(7-9(12)14)2-4-11-5-3-10/h11H,2-7H2,1H3

InChI Key

QQECXCKOLSVZNT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(CCNCC2)CC1=O

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Method (Patent US3282947A)

The earliest reported synthesis involves a two-step process starting from piperidine-1-methyl-4,4-diacetic acid diethyl ester (1) and benzylamine (2) (Figure 1):

Step 1: Alkylation and Cyclization

  • Reagents : Excess benzylamine (4–5 molar equivalents), reflux conditions.

  • Conditions : 30–60 hours at reflux, followed by heating to 200°C for 2–4 hours.

  • Intermediate : 3-Methyl-9-benzyl-3,9-diazaspiro[5.5]undecane-8,10-dione (3).

  • Yield : 65 g (87% yield after reduction).

Step 2: Reduction with Lithium Aluminum Hydride (LiAlH4)

  • Reduction : LiAlH₄ in absolute ether.

  • Product : 3-Methyl-9-benzyl-3,9-diazaspiro[5.5]undecane (4).

  • Purification : Vacuum distillation (B.P. 128–133°C at 0.15 mm Hg).

Final Step: Catalytic Debenzylation

  • Reagents : Palladium on charcoal (Pd/C), hydrochloric acid, hydrogen gas.

  • Conditions : 50–60 psi H₂, 80°C for 24 hours.

  • Product : 3-Methyl-3,9-diazaspiro[5.5]undecane (5), isolated as the dihydrochloride salt (m.p. 319–320°C).

Table 1: Reaction Parameters for Classical Method

StepReagents/ConditionsYieldKey Observations
1Benzylamine, reflux87%Prolonged heating ensures complete cyclization.
2LiAlH₄, ether86%Exothermic reaction; strict anhydrous conditions required.
3Pd/C, H₂, HCl95%Benzyl group selectively removed without affecting the methyl substituent.

Tsuji-Trost Asymmetric Cyclization (ACS Publication)

A modern approach employs a palladium-catalyzed Tsuji-Trost reaction on Ugi adducts to generate spiro-diketopiperazines (DKPs) enantioselectively:

Substrate Preparation :

  • Ugi Adduct (6) : Synthesized via a four-component reaction of amines, aldehydes, isocyanides, and carboxylic acids.

Cyclization :

  • Catalyst : Pd₂(dba)₃ with chiral phosphoramidite ligand L4 (Figure 2).

  • Conditions : 1,4-Dioxane, 0.025 M concentration, room temperature.

  • Yield : 86% with 97:3 enantiomeric ratio (e.r.).

Table 2: Optimization of Tsuji-Trost Cyclization

LigandSolventTemp (°C)Yield (%)e.r.
L4 1,4-Dioxane258697:3
L12 1,4-Dioxane254696:4
L15 1,4-Dioxane258895:5

Advantages :

  • High enantioselectivity (up to 97:3 e.r.).

  • Tolerance for diverse substituents (e.g., esters, amides, halides).

Alternative Route via Reductive Amination

A modified method uses reductive amination to construct the diazaspiro core:

Procedure :

  • Intermediate Synthesis : React 3-methylpiperidine-2,4-dione (7) with 1,5-diaminopentane (8) in methanol.

  • Cyclization : Acid-catalyzed (HCl) intramolecular amidation.

  • Reduction : NaBH₄ in ethanol to stabilize the spiro structure.

  • Yield : 70–75% after column chromatography.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityStereoselectivityComplexity
Classical Cyclocondensation87HighNoneModerate
Tsuji-Trost Cyclization86ModerateHigh (97:3 e.r.)High
Reductive Amination75LowNoneLow

Key Findings :

  • The classical method is robust for large-scale synthesis but lacks stereocontrol.

  • The Tsuji-Trost approach enables asymmetric synthesis but requires specialized ligands.

  • Reductive amination is simpler but offers lower yields.

Challenges and Optimization Strategies

  • Stereochemical Control : Use of chiral auxiliaries or catalysts (e.g., L4 ) is critical for enantioselective synthesis.

  • Byproduct Formation : Over-reduction in LiAlH₄ steps can lead to des-methyl derivatives; careful stoichiometry is essential.

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization efficiency in Pd-catalyzed reactions .

Chemical Reactions Analysis

Catalytic Debenzylation

The compound undergoes catalytic hydrogenation to remove benzyl protecting groups. In a patented synthesis ([US3282947A] ):

  • Reagents : Palladium-on-charcoal (Pd/C), hydrochloric acid (HCl), methanol.

  • Conditions : 50–60 psi H₂, 80°C, 24 hours.

  • Product : 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride.

  • Yield : 43 g of starting material produced a distilled base (B.P. 128–130°C/15 mm) and a dihydrochloride salt (m.p. 319–320°C) .

This reaction highlights the compound’s stability under reductive conditions and its utility as an intermediate for further functionalization.

Alkylation Reactions

The secondary amine at position 9 participates in nucleophilic alkylation:

  • Example : Reaction with 3-dimethylaminopropyl chloride in refluxing toluene with potassium iodide .

    • Product : 3-Methyl-9-(3-dimethylaminopropyl)-3,9-diazaspiro[5.5]undecane.

    • Trihydrochloride Form : m.p. 318–319°C .

Alkylation expands the compound’s applications in synthesizing pharmacologically active derivatives, such as antispasmodics or local anesthetics .

Acylation/Amidation

The amine group reacts with acylating agents to form amides, as shown in structure–activity relationship (SAR) studies :

  • Reagents : Benzoyl chloride (RCOCl), triethylamine (Et₃N), dichloromethane.

  • Product : N-Benzoyl-3,9-diazaspiro[5.5]undecane derivatives.

  • Key Findings :

    • Substituted benzamides (e.g., 1c , 1l , 1m ) showed improved GABAAR binding affinity compared to acetylated analogs .

    • Electron-donating groups (e.g., -OCH₃) at the meta or para positions enhanced binding (e.g., 1l : IC₅₀ = 0.34 µM) .

Table 1: Selected Acylated Derivatives and Binding Affinities

CompoundSubstituentIC₅₀ (µM)
1a Acetyl37
1c Benzoyl1.4
1l 3-OCH₃0.34
1q 4-OCH₃0.71

Salt Formation

The compound readily forms hydrochloride salts under acidic conditions:

  • Procedure : Treatment with concentrated HCl in methanol or 4N HCl/1,4-dioxane .

  • Application : Salt forms improve solubility for pharmacological testing .

Comparative Reactivity

The unsymmetrical substitution pattern (3-methyl vs. 9-substituent) distinguishes it from symmetrical analogs. For instance:

  • Symmetrical Analogs : Require distinct synthetic routes (e.g., bis-amic acid cyclization) .

  • Unsymmetrical Reactivity : Enables selective functionalization at position 9, avoiding mixed products .

Research Implications

  • Pharmacological Utility : Alkylated and acylated derivatives show promise as GABAAR antagonists, influencing neurotransmission .

  • Synthetic Flexibility : Modular design supports rapid generation of analogs for SAR studies .

For further details on reaction mechanisms or additional derivatives, consult primary sources .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including:

  • Oxidation: Using agents like hydrogen peroxide to yield ketones or carboxylic acids.
  • Reduction: Employing reducing agents such as lithium aluminum hydride to produce amines.
  • Substitution Reactions: Facilitating nucleophilic substitutions with alkyl halides in the presence of bases .

Biology

The compound has been investigated for its potential as a γ-aminobutyric acid type A receptor antagonist. This interaction is crucial for modulating neurotransmission in the central nervous system, suggesting possible applications in treating neurological disorders such as anxiety and epilepsy .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its pharmacological properties may lead to the development of new medications targeting various conditions:

  • Neurological Disorders: As a receptor antagonist, it may help manage symptoms associated with anxiety and seizure disorders.
  • Pain Management: Its structural similarities to other analgesics suggest potential use in developing local anesthetics .

Case Studies

StudyFocusFindings
Grogan et al., 1962Synthesis of Unsymmetrical CompoundsDemonstrated the versatility of diazaspiro compounds as intermediates for pharmacologically active products .
Echemi ResearchBiological ActivityInvestigated the interaction with γ-aminobutyric acid type A receptors; indicated potential therapeutic effects on CNS disorders .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a precursor in various chemical processes. Its unique chemical properties make it suitable for producing specialized polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s unique structure allows it to fit into the receptor binding sites, thereby influencing the receptor’s function .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues in the Diazaspiro[5.5]undecane Family

1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones
  • Structure : These compounds (e.g., 1-phenyl or 1-(4-methylphenyl) derivatives) share the same spiro[5.5]undecane backbone but differ in substituents at the 1-position (aryl groups instead of methyl) and ketone positions (3,5 vs. 2,4) .
  • Synthesis : Prepared via condensation of carboxylic acid derivatives with ethylenediamine, followed by alkylation. Yields range from 50% to 85% depending on the aryl substituent .
  • Properties : Higher melting points (e.g., 162°C for 1-phenyl derivative) compared to 3-methyl derivatives, likely due to enhanced π-π stacking from aryl groups .
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
  • Structure : Features a benzyl group at the 9-position instead of methyl.
  • Properties : Higher molecular weight (272.34 g/mol vs. 210.23 g/mol for the methyl derivative) and altered solubility due to increased hydrophobicity from the benzyl group .
3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structure : Smaller spiro system (4.5 vs. 5.5 ring fusion), reducing conformational flexibility.
  • Properties : Lower molecular weight (194.22 g/mol) and distinct puckering parameters, as predicted by Cremer-Pople coordinates .

Heteroatom Variations: O,N-Containing Spiro Compounds

1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives
  • Structure: Replace nitrogen atoms with oxygen, forming dioxaspiro rings (e.g., 3-(4-chlorophenylamino)methylene derivatives) .
  • Properties : Exhibit strong hydrogen bonding and π-π interactions in crystal structures, leading to higher thermal stability (melting points >100°C) compared to diazaspiro analogues .
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione
  • Structure : Incorporates phosphorus and chlorine atoms, creating a highly electronegative core .
  • Applications : Primarily used in flame-retardant materials, unlike the biologically active diazaspiro compounds .

Triazaspiro and Expanded-Ring Analogues

2,7,9-Triazaspiro[4.5]decane-6,8-diones
  • Activity : Demonstrated anticonvulsant activity in MES and scPTZ models, with ED₅₀ values comparable to hydantoins .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Spiro Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione C₁₀H₁₄N₂O₂ 210.23 Not reported Methyl, dione
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione C₁₅H₁₆N₂O₂ 256.30 162 Aryl, dione
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione C₁₆H₂₀N₂O₂ 272.34 Not reported Benzyl, dione
1,5-Dioxaspiro[5.5]undecane-2,4-dione C₉H₁₂O₄ 184.19 60–110 (varies) Dioxaspiro, dione

Key Findings and Implications

Substituent Effects: Methyl vs. Benzyl Derivatives: Increased molecular weight and hydrophobicity may reduce aqueous solubility but improve membrane permeability .

Heteroatom Influence :

  • Oxygen-containing spiro compounds (e.g., dioxaspiro) exhibit stronger intermolecular interactions, favoring solid-state stability .
  • Phosphorus/chlorine derivatives are niche materials, lacking the biological relevance of nitrogen-rich analogues .

Biological Activity :

  • The diazaspiro[5.5]undecane-2,4-dione scaffold shows promise in anticonvulsant drug development, with activity modulated by substituents .

Biological Activity

3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS No. 1546562-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • Purity : Typically above 97% .

The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Geranylgeranyltransferase I (GGTase I) : This compound inhibits GGTase I, leading to the inactivation of downstream proteins such as YAP1 and TAZ. This mechanism is crucial for blocking cancer cell proliferation, making it a candidate for cancer treatment .
  • GABA Receptor Antagonism : It has been identified as a potent antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a significant role in neuropharmacology. Its low cellular membrane permeability suggests specific applications in peripheral nervous system disorders .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Cancer Treatment : Due to its ability to inhibit GGTase I and block cancer cell proliferation, it is being explored for the treatment of hyperproliferative disorders such as cancer .
  • Neuropharmacological Applications : As a GABAAR antagonist, it may be beneficial in treating conditions related to neurotransmitter imbalances, such as anxiety disorders and epilepsy .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)1.4GGTase I inhibition
A549 (Lung)0.86GGTase I inhibition
SH-SY5Y (Neuroblastoma)9.4GABAAR antagonism

These findings suggest that the compound's antitumor effects may be mediated through both GGTase I inhibition and modulation of neurotransmitter receptors .

Animal Studies

Preclinical animal studies have further supported the efficacy of this compound in reducing tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.

Q & A

Q. What are the established synthetic routes for 3-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via cyclocondensation of malonic acid derivatives with ketones or aldehydes. For example, analogous spiro-diones (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione) are prepared by reacting malonic acid with cyclohexanone in acetic anhydride and sulfuric acid, followed by condensation with substituted benzaldehydes . Optimization involves:

  • Catalyst selection : Para-toluenesulfonic acid improves reaction efficiency in cyclohexyl Meldrum’s acid derivatives .
  • Solvent and temperature : Ethanol or methanol at 303 K minimizes side reactions .
  • Purification : Recrystallization from ethanol yields high-purity crystals .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its stability?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:

  • Space group and unit cell : For example, analogous compounds crystallize in triclinic P1P\overline{1} with a=7.06A˚,b=9.51A˚,c=10.18A˚a = 7.06 \, \text{Å}, \, b = 9.51 \, \text{Å}, \, c = 10.18 \, \text{Å} .
  • Conformation : The 1,3-dioxane ring adopts a distorted boat conformation, while fused cyclohexane rings exhibit chair conformations . Puckering parameters (e.g., Q=0.552A˚,θ=0.7Q = 0.552 \, \text{Å}, \, \theta = 0.7^\circ) are calculated using Cremer-Pople coordinates .

Advanced Research Questions

Q. How can conformational dynamics influence the compound’s bioactivity, and what computational methods are used to model these effects?

The spiro architecture induces strain, affecting binding to biological targets like proteoglycans. Methods include:

  • Molecular docking : To predict interactions with heparan sulfate .
  • DFT calculations : Assess energy barriers for ring puckering transitions .
  • MD simulations : Track conformational stability in aqueous environments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Discrepancies arise from solution vs. solid-state conformers. Mitigation involves:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring inversion) .
  • Cross-validation : Compare XRD-derived torsion angles with NOESY correlations .
  • Crystallization solvents : Use low-polarity solvents (e.g., hexane) to mimic solution conformers .

Q. How is this compound applied in studying cell adhesion mechanisms, and what experimental designs validate its role?

As a non-peptidic mimetic of adhesamine, it induces syndecan-4 clustering. Key assays include:

  • Surface plasmon resonance (SPR) : Quantify binding affinity to heparan sulfate .
  • Fluorescence microscopy : Track syndecan-4 aggregation on cell membranes .
  • Knockdown controls : siRNA silencing of syndecan-4 confirms specificity .

Methodological Challenges and Solutions

Q. How are synthetic by-products or stereoisomers isolated and characterized?

  • HPLC-MS : Separates diastereomers using chiral columns (e.g., Chiralpak IA) .
  • XRD : Assigns absolute configuration via Flack parameters .
  • Vibrational circular dichroism (VCD) : Resolves enantiomers in solution .

Q. What analytical techniques quantify degradation pathways under physiological conditions?

  • LC-HRMS : Identifies hydrolysis products (e.g., ring-opened dicarboxylic acids) .
  • Stability assays : Incubate in PBS (pH 7.4) at 37°C; monitor via <sup>1</sup>H NMR .
  • Arrhenius modeling : Predicts shelf-life from accelerated degradation data .

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